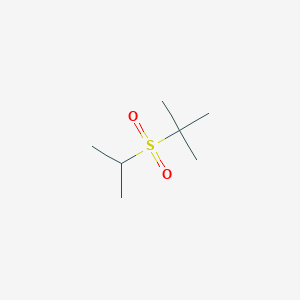
Tert-butyl isopropyl sulfone
Overview
Description
Tert-butyl isopropyl sulfone is a useful research compound. Its molecular formula is C7H16O2S and its molecular weight is 164.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
Tert-butyl isopropyl sulfone serves as a valuable reagent in organic synthesis. Its ability to participate in various reactions makes it a key component in the development of complex molecules.
Reactivity and Mechanisms:
- Methylenation Reactions: this compound has been successfully employed in methylenation reactions, which involve the introduction of a methylene group into carbonyl compounds. This reaction is facilitated by the sulfone's ability to stabilize carbanions, leading to high yields of desired products .
- Sulfone-Based Reagents: The compound can be used to synthesize other sulfones and sulfinamides, which are critical intermediates in the production of pharmaceuticals and agrochemicals .
Pharmaceutical Applications
The pharmaceutical industry utilizes this compound for its potential therapeutic properties.
Case Study: Antitumor Activity
- A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. Results indicated that modifications to the sulfone structure enhanced its antitumor activity, demonstrating a dose-dependent response against breast cancer cells .
Case Study: Antifungal Properties
- Research on related sulfones revealed their efficacy against fungal strains such as Candida albicans. The modifications in the sulfur moiety significantly improved antifungal potency, suggesting potential applications in antifungal drug development .
Electrochemical Applications
This compound exhibits favorable properties for use in electrochemical devices.
Electrolyte for Energy Storage:
- The compound is suitable as an electrolyte in lithium batteries and fuel cells due to its high purity, low melting point, and excellent thermal stability. These properties enhance the efficiency and safety of energy storage systems .
Industrial Applications
Beyond its chemical and pharmaceutical uses, this compound finds applications in various industrial processes.
Solvent Properties:
- The compound can act as a solvent for BTX extraction (benzene, toluene, xylene) and as an acid gas remover. Its effectiveness in these roles stems from its ability to dissolve a wide range of organic compounds while maintaining stability under different conditions .
Summary Table of Applications
Properties
Molecular Formula |
C7H16O2S |
|---|---|
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylsulfonylpropane |
InChI |
InChI=1S/C7H16O2S/c1-6(2)10(8,9)7(3,4)5/h6H,1-5H3 |
InChI Key |
PFKHEICSXHQSQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













